![molecular formula C22H21N3O2 B12275468 4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275468.png)
4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a xanthene carbonyl group and an azetidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the xanthene-9-carbonyl chloride, which is then reacted with azetidine to form the intermediate compound. This intermediate is subsequently coupled with 4-methyl-1H-pyrazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Methyl-1-{[1-(9H-Xanthen-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazol kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, wodurch ihre Reaktivität und Eigenschaften möglicherweise modifiziert werden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, Lösungsmittel wie Dichlormethan oder Ethanol und manchmal die Verwendung von Katalysatoren .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise könnte die Oxidation ein Keton- oder Aldehydderivat ergeben, während Substitutionsreaktionen neue funktionelle Gruppen wie Halogenide oder Amine einführen könnten .
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-{[1-(9H-Xanthen-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Es laufen Forschungsprojekte, um sein Potenzial als therapeutisches Mittel zu untersuchen, insbesondere bei der Entwicklung neuer Medikamente.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Methyl-1-{[1-(9H-Xanthen-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazol beinhaltet seine Interaktion mit bestimmten molekularen Zielen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und den Zielmolekülen ab .
Wirkmechanismus
The mechanism of action of 4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Methyl-1-(9H-Xanthen-9-carbonyl)piperidin: Diese Verbindung teilt die Xanthencarbonylgruppe, hat aber einen Piperidinring anstelle der Pyrazol- und Azetidin-Einheiten.
1-{[1-(9H-Xanthen-9-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-Triazol: Ähnlich in der Struktur, aber mit einem Triazolring anstelle des Pyrazols.
Einzigartigkeit
4-Methyl-1-{[1-(9H-Xanthen-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazol ist aufgrund seiner Kombination aus einem Pyrazolring, einer Xanthencarbonylgruppe und einer Azetidin-Einheit einzigartig. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die in anderen ähnlichen Verbindungen nicht vorhanden sind .
Eigenschaften
Molekularformel |
C22H21N3O2 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-(9H-xanthen-9-yl)methanone |
InChI |
InChI=1S/C22H21N3O2/c1-15-10-23-25(11-15)14-16-12-24(13-16)22(26)21-17-6-2-4-8-19(17)27-20-9-5-3-7-18(20)21/h2-11,16,21H,12-14H2,1H3 |
InChI-Schlüssel |
RELYLTKUJSLEFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12275387.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B12275400.png)
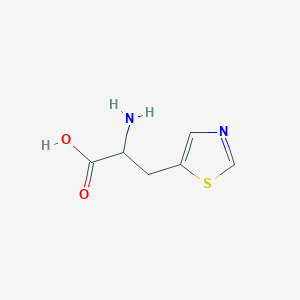
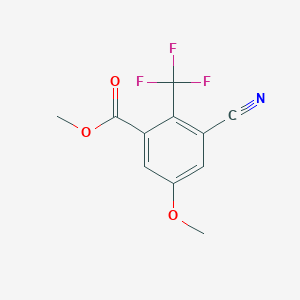
![6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12275420.png)
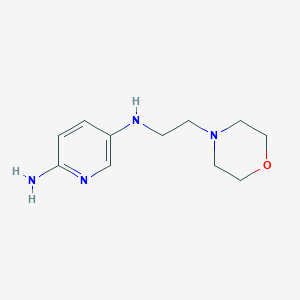
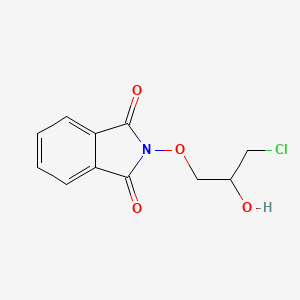
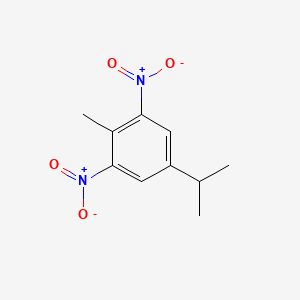
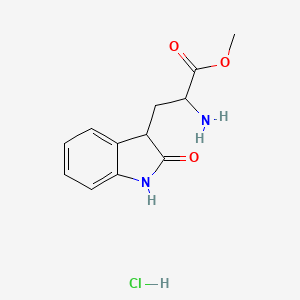
![2-{10-Oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}ethan-1-amine](/img/structure/B12275469.png)

![rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane](/img/structure/B12275481.png)
![8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12275482.png)
![2-tert-butyl-1-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12275484.png)
